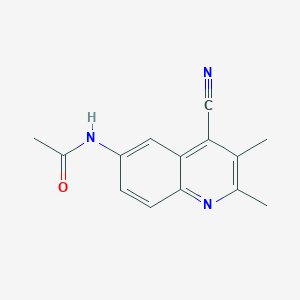

N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide

Description

N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide is a synthetic quinoline derivative characterized by a substituted acetamide group at the 6-position of the quinoline core. The quinoline scaffold is modified with a cyano group at the 4-position and methyl groups at the 2- and 3-positions.

Properties

CAS No. |

855165-86-5 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide |

InChI |

InChI=1S/C14H13N3O/c1-8-9(2)16-14-5-4-11(17-10(3)18)6-12(14)13(8)7-15/h4-6H,1-3H3,(H,17,18) |

InChI Key |

GKGWNSHGQHTCKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1C#N)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out using different methods:

Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The key steps include the basic cyclization of intermediates in the presence of suitable catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with different reagents.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various bidentate reagents. Reaction conditions often involve the use of solvents like DMF and toluene, and catalysts such as potassium hydroxide .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives and acrylamides .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide is C13H12N4O, with a molecular weight of approximately 216.24 g/mol. The synthesis of this compound can be achieved through several methods, including:

- Refluxing : Utilizing acetic anhydride and the appropriate quinoline derivatives.

- Microwave-assisted synthesis : This method enhances reaction rates and yields.

- One-pot reactions : Combining multiple reagents in a single reaction vessel to streamline the synthesis process.

These methods allow for the efficient production of this compound while maintaining high purity levels.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Key areas of application include:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections.

Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines such as MCF-7. A study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as a lead compound for further development into anticancer therapies.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This suggests its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects and applications of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Quinoline vs. Benzothiazole Cores

Quinoline derivatives (e.g., the target compound) exhibit extended π-conjugation, favoring interactions with hydrophobic enzyme pockets. In contrast, benzothiazole-based acetamides () may exhibit stronger fluorescence properties, useful in imaging applications. The trifluoromethyl group in benzothiazole derivatives enhances metabolic resistance but reduces solubility .

Cyano vs. Hydroxy/Ethoxy Substituents

The 4-cyano group in the target compound likely increases electron-deficient character, promoting interactions with nucleophilic residues in enzymes. Conversely, the hydroxy and ethoxy groups in ’s compound improve solubility but may introduce susceptibility to phase II metabolism (e.g., glucuronidation) .

Methyl vs. Phenyl Substituents

The 2,3-dimethyl groups on the target compound’s quinoline core reduce steric hindrance compared to bulky diphenyl groups in quinoxaline derivatives (). This may enhance binding affinity to compact active sites while maintaining moderate lipophilicity .

Biological Activity

N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a quinoline core with a cyano and acetamide functional group. Its structure can be represented as follows:

This configuration is essential for its biological activity, particularly in binding to specific receptors and enzymes.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism and energy homeostasis .

- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. In studies involving various cancer cell lines, the compound showed significant antiproliferative effects. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| HepG2 (liver cancer) | 5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 15 | Inhibition of angiogenesis |

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Molecular docking studies suggest that it can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The binding affinity was found to be significantly higher than that of traditional anti-inflammatory drugs .

Case Studies

- Case Study on Breast Cancer : A study evaluated the effect of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytoplasm.

- Case Study on Hepatocellular Carcinoma : In HepG2 cells, treatment with this compound led to cell cycle arrest at the G1 phase. Flow cytometry analysis showed a significant increase in the population of cells in this phase post-treatment compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.